molecular formula C24H28N2O4S B2445695 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1211173-71-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2445695
CAS RN: 1211173-71-5
M. Wt: 440.56
InChI Key: NLSVWUPQSFHTMF-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Interactions

  • The compound displays notable molecular interactions, as seen in Gliquidone, which shows intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds forming hydrogen-bonded chains. This is consistent with theoretical studies and has implications for its molecular behavior and potential applications (Gelbrich, Haddow, & Griesser, 2011).

Synthesis and Structural Analysis

  • A study on the synthesis of similar compounds involving furan-2-yl-methyl and quinoline structures highlights the potential for synthesizing derivatives with specific properties, useful in various research applications (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

Potential as a Pro-drug System

  • Research on 5-substituted isoquinolin-1-ones, related to the compound , indicates their potential as pro-drugs for selective therapeutic drug release in hypoxic solid tumors. This highlights the compound's relevance in developing targeted cancer therapies (Berry, Watson, Whish, & Threadgill, 1997).

Therapeutic Agent Properties

  • A derivative of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, similar in structure, shows properties relevant to anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulation. This suggests potential research applications of the compound in various therapeutic areas (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Protein Kinase Inhibition

  • Isoquinolinesulfonamides, structurally related, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This property is significant for research in signal transduction and cancer (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Adrenergic Receptor Agonism

  • Tetrahydroisoquinoline derivatives, including benzenesulfonamide, demonstrate agonism at human beta3 adrenergic receptors, indicating the compound's potential in metabolic and cardiovascular research (Parmee et al., 2000).

Dopamine Agonist Properties

  • Studies on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines suggest the compound's potential as a dopamine agonist, which is important for neurological and psychiatric research (Jacob, Nichols, Kohli, & Glock, 1981).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-29-22-10-8-19(9-11-22)13-16-31(27,28)25-17-23(24-7-4-15-30-24)26-14-12-20-5-2-3-6-21(20)18-26/h2-11,15,23,25H,12-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSVWUPQSFHTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

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